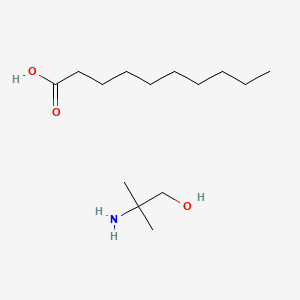Einecs 301-186-9
CAS No.: 93981-98-7
Cat. No.: VC16997807
Molecular Formula: C14H31NO3
Molecular Weight: 261.40 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 93981-98-7 |
|---|---|
| Molecular Formula | C14H31NO3 |
| Molecular Weight | 261.40 g/mol |
| IUPAC Name | 2-amino-2-methylpropan-1-ol;decanoic acid |
| Standard InChI | InChI=1S/C10H20O2.C4H11NO/c1-2-3-4-5-6-7-8-9-10(11)12;1-4(2,5)3-6/h2-9H2,1H3,(H,11,12);6H,3,5H2,1-2H3 |
| Standard InChI Key | DUFCRJWDEQYXHU-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCC(=O)O.CC(C)(CO)N |
Introduction
Chemical Identification and Structural Characteristics
Regulatory and Nomenclature Details
EINECS 301-186-9 is systematically named decanoic acid, compound with 2-amino-2-methylpropan-1-ol (1:1), reflecting its stoichiometric combination of decanoic acid (C₁₀H₂₀O₂) and 2-amino-2-methyl-1-propanol (C₄H₁₁NO). Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 93981-98-7 | |
| EC Number | 301-186-9 | |
| Molecular Formula | C₁₄H₃₁NO₃ | |
| Molecular Weight | 261.41 g/mol | |
| EINECS Listing Date | Pre-1981 (Phase-in substance) |
The compound’s structure arises from the acid-base reaction between decanoic acid, a carboxylic acid, and 2-amino-2-methyl-1-propanol, a primary amine. This interaction likely forms an ammonium carboxylate salt, though crystallographic data remains limited in public literature.
Synthesis and Production
Synthesis of 2-Amino-2-Methyl-1-Propanol
The amine component of EINECS 301-186-9, 2-amino-2-methyl-1-propanol (CAS 124-68-5), is synthesized via two primary routes:
Formation of the 1:1 Adduct
The adduct is synthesized by combining equimolar amounts of decanoic acid and 2-amino-2-methyl-1-propanol under controlled conditions. Proton transfer from the carboxylic acid to the amine forms an ionic pair, stabilized by hydrogen bonding. Industrial-scale production likely employs solvent-free or aqueous methods to optimize yield .
Physicochemical Properties
Decanoic Acid (Component)
Decanoic acid (CAS 334-48-5), a saturated medium-chain fatty acid, contributes hydrophobic character to the adduct. Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 172.26 g/mol | |
| ΔcH° (Liquid Combustion) | -6079.3 ± 0.9 kJ/mol | |
| Heat Capacity (Solid) | 475.59 J/mol·K at 298.15 K |
2-Amino-2-Methyl-1-Propanol (Component)
The amine component exhibits hydrophilic properties due to its hydroxyl and amino groups:
Adduct Properties
While experimental data on the adduct itself is sparse, its properties can be inferred:
-
Solubility: Likely amphiphilic, soluble in polar solvents (e.g., water, ethanol) due to ionic character.
-
Melting Point: Expected to exceed 100°C, typical of ionic solids.
-
Stability: Hydrolytically stable under ambient conditions but may decompose under strong acidic/basic conditions.
Industrial Applications
The compound’s dual hydrophobic/hydrophilic nature suggests utility in:
-
Surfactants: As a cationic surfactant in detergents or emulsifiers.
-
Corrosion Inhibitors: Ammonium carboxylates are known to protect metal surfaces.
-
Pharmaceuticals: Potential use in drug delivery systems due to lipid-like properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume